molecular formula C13H21NO4 B3141900 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid CAS No. 491845-83-1

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid

Cat. No. B3141900
CAS RN: 491845-83-1
M. Wt: 255.31 g/mol
InChI Key: BICQNBQLGTZYCQ-UHFFFAOYSA-N
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Description

The compound “2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid” is a complex organic molecule. It is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound seems to involve the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex and likely involves a bicyclic scaffold. The stereochemistry of the alicyclic structures has a great effect on the properties of the compound, which can be regulated by varying the synthesis conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely complex and involve multiple steps. The enantioselective construction of the bicyclic scaffold is a key feature of these reactions .

Scientific Research Applications

Synthetic Intermediates and Building Blocks

The bicyclo[3.2.1]octane scaffold serves as a valuable synthetic intermediate. Researchers use it to construct more complex molecules due to its stability and functional diversity. By modifying the substituents on this core structure, chemists can create diverse libraries of compounds for drug discovery, materials science, and other applications .

DABCO Derivatives in Organic Synthesis

DABCO (1,4-diazabicyclo[2.2.2]octane), a close relative of our compound, finds extensive use in organic synthesis. It acts as a versatile base, facilitating reactions like deprotonations, eliminations, and cyclizations. Its unique cage-like structure enhances its stability and reactivity .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis and potential applications. The 8-azabicyclo[3.2.1]octane scaffold, to which this compound is related, is a central core of the family of tropane alkaloids, which have a wide array of interesting biological activities . This suggests potential avenues for future research.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICQNBQLGTZYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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